molecular formula C39H55N6O10P B571000 POLY(4-HYDROXY BENZOIC ACID-CO-ETHYLENE TEREPHTHALATE) CAS No. 125300-07-4

POLY(4-HYDROXY BENZOIC ACID-CO-ETHYLENE TEREPHTHALATE)

Cat. No.: B571000
CAS No.: 125300-07-4
M. Wt: 798.875
InChI Key: DOUOYAQBFIVADP-SYFRPQKZSA-N
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Description

Poly(4-hydroxy benzoic acid-co-ethylene terephthalate): is a liquid crystalline copolyester composed of 4-hydroxybenzoic acid and ethylene terephthalate units. This compound is known for its unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance. It is widely used in various industrial applications, particularly in the production of high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) is typically synthesized through a polycondensation reaction. The reaction involves the esterification of 4-hydroxybenzoic acid and ethylene terephthalate in the presence of a catalyst, such as antimony trioxide or titanium dioxide. The reaction is carried out at elevated temperatures, typically between 250-300°C, under reduced pressure to remove the by-products, such as water or methanol .

Industrial Production Methods: In industrial settings, the production of poly(4-hydroxy benzoic acid-co-ethylene terephthalate) involves continuous polymerization processes. The raw materials are fed into a reactor, where they undergo esterification and polycondensation reactions. The resulting polymer is then extruded, cooled, and pelletized for further processing .

Chemical Reactions Analysis

Types of Reactions: Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of poly(4-hydroxy benzoic acid-co-ethylene terephthalate) is primarily based on its unique molecular structure. The copolyester forms a liquid crystalline phase, which imparts high thermal stability and mechanical strength. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for POLY(4-HYDROXY BENZOIC ACID-CO-ETHYLENE TEREPHTHALATE) involves the condensation polymerization of 4-hydroxybenzoic acid and ethylene terephthalate in the presence of a catalyst.", "Starting Materials": ["4-hydroxybenzoic acid", "ethylene glycol", "terephthalic acid", "catalyst (e.g. antimony trioxide)"], "Reaction": ["1. The first step involves the esterification of 4-hydroxybenzoic acid with excess ethylene glycol in the presence of a catalyst to form the monomer bis(2-hydroxyethyl) terephthalate.", "2. In the second step, bis(2-hydroxyethyl) terephthalate is subjected to polycondensation with terephthalic acid in the presence of a catalyst to produce the polymer poly(ethylene terephthalate-co-4-hydroxybenzoic acid).", "3. The final step involves the hydrolysis of the polymer to remove the ethylene glycol and form the final product, POLY(4-HYDROXY BENZOIC ACID-CO-ETHYLENE TEREPHTHALATE)."] }

CAS No.

125300-07-4

Molecular Formula

C39H55N6O10P

Molecular Weight

798.875

IUPAC Name

[(2R,3S)-4-amino-3-[[(2S)-3-hydroxy-2-[[(2S)-2-[(6-oxo-6-phenylhexanoyl)amino]-3-[3-(8-phenyloctyl)imidazol-4-yl]propanoyl]amino]propanoyl]amino]-4-oxobutan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C39H55N6O10P/c1-28(55-56(52,53)54)36(37(40)49)44-39(51)33(26-46)43-38(50)32(42-35(48)22-14-13-21-34(47)30-19-11-7-12-20-30)24-31-25-41-27-45(31)23-15-5-3-2-4-8-16-29-17-9-6-10-18-29/h6-7,9-12,17-20,25,27-28,32-33,36,46H,2-5,8,13-16,21-24,26H2,1H3,(H2,40,49)(H,42,48)(H,43,50)(H,44,51)(H2,52,53,54)/t28-,32+,33+,36+/m1/s1

InChI Key

DOUOYAQBFIVADP-SYFRPQKZSA-N

SMILES

CC(C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1CCCCCCCCC2=CC=CC=C2)NC(=O)CCCCC(=O)C3=CC=CC=C3)OP(=O)(O)O

Origin of Product

United States

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